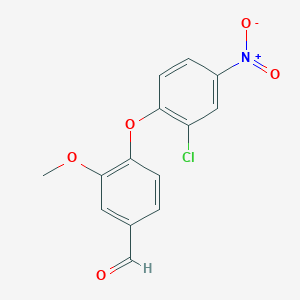
N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4-ethylbenzaldehyde, which undergoes a cyclization reaction with a thioamide to form the thiazole ring.
Introduction of the Pyrrolidine Sulfonyl Group: The thiazole intermediate is then reacted with a sulfonyl chloride derivative of pyrrolidine under basic conditions to introduce the pyrrolidine sulfonyl group.
Formation of the Benzamide Moiety: Finally, the compound is coupled with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Amino derivatives of the benzamide moiety.
Substitution Products: Sulfonamide or sulfonothioate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific biological target. Generally, compounds with similar structures can:
Inhibit Enzymes: By binding to the active site or allosteric site of the enzyme, thereby blocking its activity.
Modulate Receptors: By interacting with receptor proteins, altering their conformation and affecting signal transduction pathways.
Disrupt Cellular Processes: By interfering with cellular components like DNA, RNA, or proteins, leading to cell death or altered cell function.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-methylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Similar structure with a methyl group instead of an ethyl group.
N-(4-(4-phenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the ethyl group on the phenyl ring.
N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzamide: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethyl group on the phenyl ring and the pyrrolidine sulfonyl group may enhance its binding affinity to certain biological targets or alter its pharmacokinetic properties.
Propiedades
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-2-16-5-7-17(8-6-16)20-15-29-22(23-20)24-21(26)18-9-11-19(12-10-18)30(27,28)25-13-3-4-14-25/h5-12,15H,2-4,13-14H2,1H3,(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFSGAWXWXYIMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[(diethylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2396370.png)

![4-chloro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3-nitrobenzamide](/img/structure/B2396374.png)
![2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2396375.png)

![4,5-dimethoxy-15-[4-(trifluoromethyl)phenyl]-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B2396377.png)

![N-cyclopentyl-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2396379.png)
![3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid](/img/structure/B2396382.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2396386.png)
![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2396387.png)
![4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2396389.png)
